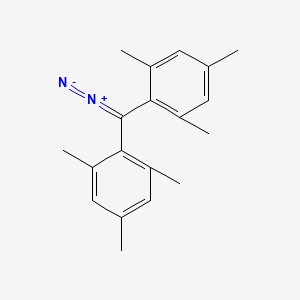
Dimesityldiazomethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimesityldiazomethane is an organic compound that belongs to the class of diazo compounds. It is characterized by the presence of two mesityl groups attached to a diazomethane moiety. This compound is known for its vibrant yellow color and its high reactivity, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimesityldiazomethane can be synthesized through the reaction of mesitylmagnesium bromide with diazomethane. The reaction typically involves the use of diethyl ether as a solvent and is carried out under an inert atmosphere to prevent the decomposition of the diazo compound . Another method involves the photolysis of dimesitylketone O-oxide in an oxygen-saturated solution .
Industrial Production Methods
While this compound is primarily synthesized in laboratory settings due to its high reactivity and potential hazards, industrial production methods would likely involve similar synthetic routes with enhanced safety measures and scaled-up reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Dimesityldiazomethane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form dimesitylketone O-oxide.
Substitution: It can participate in substitution reactions where the diazo group is replaced by other functional groups.
Cyclopropanation: It can react with alkenes to form cyclopropane derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxygen for oxidation reactions and alkenes for cyclopropanation reactions. These reactions are typically carried out under controlled conditions to prevent the decomposition of the diazo compound.
Major Products Formed
The major products formed from reactions involving this compound include dimesitylketone O-oxide and various cyclopropane derivatives .
Scientific Research Applications
Dimesityldiazomethane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of dimesityldiazomethane involves the generation of reactive intermediates such as carbenes and carbonyl oxides. These intermediates can undergo various reactions, including insertion into C-H bonds, cyclopropanation, and oxidation . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
Diazomethane: The simplest diazo compound, used for similar reactions but with higher reactivity and potential hazards.
Trimethylsilyldiazomethane: A safer alternative to diazomethane, used in similar synthetic applications.
Ethyl diazoacetate: Another diazo compound used in organic synthesis for cyclopropanation and other reactions.
Uniqueness
Dimesityldiazomethane is unique due to the presence of two mesityl groups, which provide steric hindrance and influence its reactivity. This makes it less prone to decomposition compared to simpler diazo compounds like diazomethane .
Properties
CAS No. |
61080-14-6 |
|---|---|
Molecular Formula |
C19H22N2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
2-[diazo-(2,4,6-trimethylphenyl)methyl]-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C19H22N2/c1-11-7-13(3)17(14(4)8-11)19(21-20)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 |
InChI Key |
NMGUJIWXEYBYIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=[N+]=[N-])C2=C(C=C(C=C2C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















